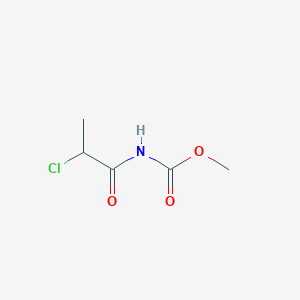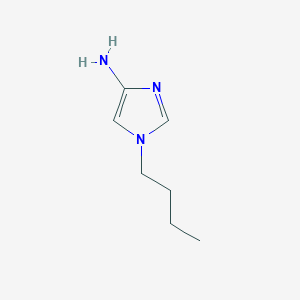
Methyl (2-chloropropanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-chloropropanoyl)carbamate is an organic compound with the molecular formula C5H8ClNO3. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorinated propanoyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-chloropropanoyl)carbamate typically involves the reaction of methyl carbamate with 2-chloropropanoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-chloropropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Water and a base, such as sodium hydroxide, are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and various organic compounds depending on the nucleophile used.
Hydrolysis: The major products are methyl carbamate and 2-chloropropanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2-chloropropanoyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl (2-chloropropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, including disruption of metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate compound without the chlorinated propanoyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-Chloropropanoic acid: Contains the chlorinated propanoyl group but lacks the carbamate moiety.
Uniqueness
Methyl (2-chloropropanoyl)carbamate is unique due to its combination of a chlorinated propanoyl group and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or chlorinated acids .
Propiedades
Número CAS |
24224-08-6 |
|---|---|
Fórmula molecular |
C5H8ClNO3 |
Peso molecular |
165.57 g/mol |
Nombre IUPAC |
methyl N-(2-chloropropanoyl)carbamate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(6)4(8)7-5(9)10-2/h3H,1-2H3,(H,7,8,9) |
Clave InChI |
IARLQUFRBPPLKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)


![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)





![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)


